molecular formula C13H12ClN5 B12216948 Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl- CAS No. 1030420-98-4

Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl-

Cat. No.: B12216948
CAS No.: 1030420-98-4
M. Wt: 273.72 g/mol
InChI Key: PBOSJSPOEVPTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl-: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]triazine core substituted with a 4-chlorophenyl group and an ethyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with cyanamide to yield the desired compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl- is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown promise in biological research, particularly in the development of fluorescent probes and sensors. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes and detecting specific biomolecules .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a candidate for drug development .

Industry

In the industrial sector, Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl- is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced durability and performance .

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl- involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s ability to form stable complexes with metal ions also contributes to its activity in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]-1,3,5-triazin-4-amine, 8-(4-chlorophenyl)-7-ethyl- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties.

Properties

CAS No.

1030420-98-4

Molecular Formula

C13H12ClN5

Molecular Weight

273.72 g/mol

IUPAC Name

8-(4-chlorophenyl)-7-ethylpyrazolo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C13H12ClN5/c1-2-10-11(8-3-5-9(14)6-4-8)12-16-7-17-13(15)19(12)18-10/h3-7H,2H2,1H3,(H2,15,16,17)

InChI Key

PBOSJSPOEVPTGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=C1C3=CC=C(C=C3)Cl)N=CN=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.